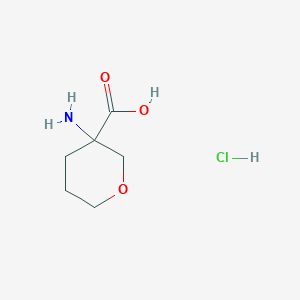

3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Studies

Synthesis of Analog Compounds : Research shows the synthesis of various analog compounds of 3-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride. These compounds were analyzed for potential antiplasmin activity, although none showed more potent activity than trans-4-aminomethylcyclohexanecarboxylic acid (Isoda et al., 1980).

Organobase-Catalyzed Reactions : Studies on the synthesis of various compounds, including 2-aminotetrahydro-4H-chromene-3-carbonitrile, using one-pot reactions of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and/or active methylenenitriles, highlight the versatility of reactions involving this compound derivatives (Moustafa et al., 2014).

Ring Contraction Synthesis : Research includes the synthesis of 3-aryl-2,5-dihydrofurans by ring contraction of related compounds, showcasing the potential of this compound in the creation of biologically active structures (Chang et al., 2006).

Applications in Corrosion Inhibition and Material Science

- Corrosion Inhibition : Pyran derivatives, including those related to this compound, have been synthesized and studied for their corrosion mitigation properties in mild steel, indicating applications in material science and engineering (Saranya et al., 2020).

Novelty in Chemical Reactions and Synthesis

Novel Cyclization Reactions : The substance and its derivatives have been used to investigate novel acid- and base-promoted cyclizations, leading to the selective creation of various heterocyclic ring structures, demonstrating its versatility in synthetic organic chemistry (Uchiyama et al., 2006).

Synthesis of Novel Amino Acids : It has been used in the synthesis of new amino acids containing pyran rings, derived from carbohydrate derivatives. This indicates its importance in the development of novel biochemical compounds (Sridhar et al., 2015).

特性

IUPAC Name |

3-aminooxane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)2-1-3-10-4-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRJJJOLSXFQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2470413.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2470416.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)

![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)